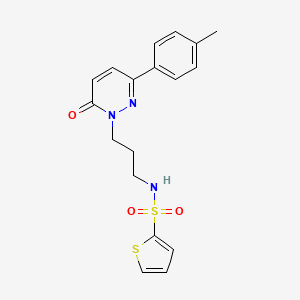

![molecular formula C21H24F2N2O6S2 B2520281 2-[4-(二氟甲氧基)苯基]磺酰基-7-(4-甲氧基苯基)磺酰基-2,7-二氮杂螺[3.5]壬烷 CAS No. 1809829-36-4](/img/structure/B2520281.png)

2-[4-(二氟甲氧基)苯基]磺酰基-7-(4-甲氧基苯基)磺酰基-2,7-二氮杂螺[3.5]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

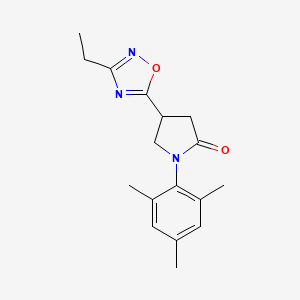

The compound 2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane is a complex organic molecule that may be related to the family of sulfonyl-containing spiro compounds. These types of compounds have been studied for their potential biological activities, such as inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and degradation of the extracellular matrix. Inhibition of MMPs can be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases.

Synthesis Analysis

The synthesis of related sulfonyl compounds typically involves multi-step chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones, which are structurally related to the compound , can be achieved through an alkylation/oxidation sequence starting from commercially available thiophenols . These sulfones have been used in the Julia-Kocienski olefination reaction with carbonyl compounds to produce a variety of alkenes and dienes . Although the exact synthesis of 2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonyl spiro compounds, such as the ones described in the provided papers, is characterized by the presence of a spirocyclic core, which is a bicyclic system where two rings are joined at a single carbon atom. The presence of sulfonyl groups and other substituents like methoxy or difluoromethoxy groups can significantly influence the chemical properties and reactivity of these molecules .

Chemical Reactions Analysis

Sulfonyl compounds are known to participate in various chemical reactions. The Julia-Kocienski olefination is a notable reaction where sulfones are used to create carbon-carbon double bonds with high stereoselectivity . This reaction is facilitated by the stability of metalated sulfones and can be performed under mild conditions. The reactivity of these sulfones in such reactions is influenced by the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl spiro compounds are influenced by their molecular structure. The presence of sulfonyl groups typically increases the polarity of the molecule, which can affect solubility and reactivity. The spirocyclic structure can impart rigidity to the molecule, potentially affecting its biological activity. The substituents on the aromatic rings, such as methoxy or difluoromethoxy groups, can also modulate the electronic properties of the molecule, further influencing its reactivity and interactions with biological targets .

科学研究应用

合成方法学

复杂螺环化合物的合成通常涉及使用二氮杂螺[4.4]壬烷衍生物作为关键中间体或目标结构。例如,N-杂环磷鎓阳离子的开发展示了环状氯膦和螺环磷鎓的合成,突出了螺环化合物在构建复杂分子结构方面的多功能性 (Caputo 等人,2008)。这证明了螺环化合物在合成有机化学中的重要性,为新颖的结构和材料提供了途径。

聚合物化学

磺化聚(亚苯基醚砜)代表了一类与燃料电池应用相关的材料,因为它们具有高质子电导率和热稳定性。这些聚合物的合成涉及亲核芳香取代反应,这可能与含磺酰基螺环化合物的更广泛的化学性质有关 (Kim 等人,2008)。这些材料强调了磺酰基在设计具有特定功能的聚合物(例如用于能源技术中的离子交换膜)中的重要性。

材料科学

磺化嵌段共聚物在燃料电池应用中的探索突出了将磺酰基和芴基引入聚合物以增强其质子电导率和机械性能的重要性。这项研究说明了螺环和磺酰基官能化化合物在为能量转换和储存应用创造先进材料方面的潜力 (Bae 等人,2009)。

属性

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O6S2/c1-30-16-2-6-18(7-3-16)32(26,27)24-12-10-21(11-13-24)14-25(15-21)33(28,29)19-8-4-17(5-9-19)31-20(22)23/h2-9,20H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEYMGSSZMPGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

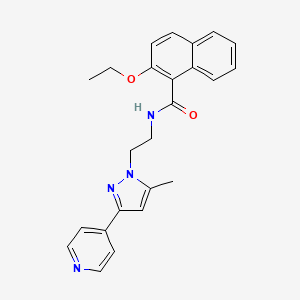

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2520203.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)

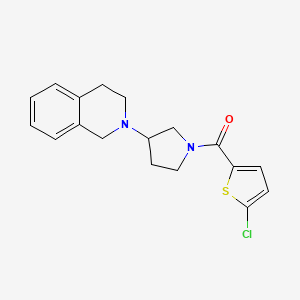

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)